molecular formula C5H9BF3KO B13469092 Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate

Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate

Cat. No.: B13469092
M. Wt: 192.03 g/mol
InChI Key: JIBCBSNWOFBFQH-BJILWQEISA-N
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Description

Potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound, like other potassium trifluoroborates, is valued for its stability under moisture and air, making it a reliable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide typically involves the reaction of boronic acids or boronate esters with potassium fluoride and a suitable trifluoromethylating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the boron center .

Industrial Production Methods

Industrial production of potassium trifluoroborates generally follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and substituted boron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can participate in cross-coupling reactions, forming stable carbon-boron bonds. The compound’s stability under oxidative conditions allows it to be used in reactions that require strong oxidizing agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boranuide is unique due to its specific functional groups, which offer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions while maintaining stability under various conditions makes it a valuable reagent in both research and industrial applications .

Properties

Molecular Formula

C5H9BF3KO

Molecular Weight

192.03 g/mol

IUPAC Name

potassium;trifluoro-[(E)-3-hydroxy-3-methylbut-1-enyl]boranuide

InChI

InChI=1S/C5H9BF3O.K/c1-5(2,10)3-4-6(7,8)9;/h3-4,10H,1-2H3;/q-1;+1/b4-3+;

InChI Key

JIBCBSNWOFBFQH-BJILWQEISA-N

Isomeric SMILES

[B-](/C=C/C(C)(C)O)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC(C)(C)O)(F)(F)F.[K+]

Origin of Product

United States

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